Porous Silicon Etching: 2.23-4.00x Deeper and 43-95% Smoother Pores with HF-Acetonitrile vs. HF-Ethanol
In a direct head-to-head comparison of nano-porous silicon (PSi) preparation via photoelectrochemical etching, the use of an HF-acetonitrile (CH₃CN·HF) solution resulted in significantly deeper and more uniform pores compared to an HF-ethanol (HF·EtOH) solution under otherwise identical conditions [1]. For n-type silicon wafers, pores were approximately 2.23 times deeper, and for p-type silicon wafers, pores were approximately 4.00 times deeper [1]. Additionally, the surface roughness of the resulting PSi was reduced to 43% for n-type and 95% for p-type silicon relative to the HF-ethanol baseline [1].
| Evidence Dimension | Pore depth in nano-porous silicon (PSi) formation |
|---|---|
| Target Compound Data | Pore depth for n-type: 2.23x baseline; for p-type: 4.00x baseline |
| Comparator Or Baseline | HF-ethanol solution (1x baseline) |
| Quantified Difference | +123% for n-type; +300% for p-type |
| Conditions | Photoelectrochemical etching of silicon wafer in aqueous HF solution with acetonitrile or ethanol additive |
Why This Matters
This data directly informs process engineers that switching from HF-ethanol to HF-acetonitrile will yield substantially different (deeper, smoother) porous silicon structures, a critical parameter for sensor and optoelectronic device fabrication.
- [1] Kang, C. G., Kang, M. S., Yang, J. H., Jin, J. H., Hong, S. I., & Min, N. K. (2003). Comparision of nano-porous silicon prepared by photoelectrochemical etching in HF-ethanol and HF-acetonitrile solutions. Journal of the Korean Physical Society, 42(III), S693-S697. View Source
